Cas no 2172269-09-7 (1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide)

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole core substituted with a neopentyl (2,2-dimethylpropyl) group. This structural configuration enhances its stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfonamide moiety offers versatility in further functionalization, while the sterically hindered neopentyl group may influence solubility and metabolic resistance. Its well-defined molecular architecture ensures consistent performance in applications requiring precise chemical modifications. The compound is particularly useful in medicinal chemistry for the development of biologically active molecules, where its scaffold can serve as a key pharmacophore or building block for targeted drug design.
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide structure
2172269-09-7 structure
Product name:1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
CAS No:2172269-09-7
MF:C8H15N3O2S
MW:217.288600206375
CID:6244539
PubChem ID:165748317

1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
    • 2172269-09-7
    • EN300-1614277
    • Inchi: 1S/C8H15N3O2S/c1-8(2,3)6-11-7(4-5-10-11)14(9,12)13/h4-5H,6H2,1-3H3,(H2,9,12,13)
    • InChI Key: MHBLFCPLPWVAHZ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1CC(C)(C)C)(N)(=O)=O

Computed Properties

  • Exact Mass: 217.08849790g/mol
  • Monoisotopic Mass: 217.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.4Ų
  • XLogP3: 0.8

1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614277-0.05g
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
0.05g
$1104.0 2023-06-04
Enamine
EN300-1614277-0.5g
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
0.5g
$1262.0 2023-06-04
Enamine
EN300-1614277-10000mg
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
10000mg
$5652.0 2023-09-23
Enamine
EN300-1614277-500mg
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
500mg
$1262.0 2023-09-23
Enamine
EN300-1614277-1000mg
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
1000mg
$1315.0 2023-09-23
Enamine
EN300-1614277-50mg
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
50mg
$1104.0 2023-09-23
Enamine
EN300-1614277-0.25g
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
0.25g
$1209.0 2023-06-04
Enamine
EN300-1614277-0.1g
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
0.1g
$1157.0 2023-06-04
Enamine
EN300-1614277-2.5g
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
2.5g
$2576.0 2023-06-04
Enamine
EN300-1614277-250mg
1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide
2172269-09-7
250mg
$1209.0 2023-09-23

Additional information on 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide

Recent Advances in the Study of 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide (CAS: 2172269-09-7)

The compound 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide (CAS: 2172269-09-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyrazole core and tert-butyl-like substituent, has been investigated for its role as a modulator in various biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide, highlighting improved yields and purity through a novel catalytic approach. The research team employed palladium-catalyzed cross-coupling reactions to enhance the scalability of the synthesis, addressing previous challenges in large-scale production. This advancement is critical for facilitating further preclinical and clinical evaluations of the compound.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide exhibits potent inhibitory effects on carbonic anhydrase isoforms, particularly CA-IX and CA-XII, which are overexpressed in hypoxic tumor environments. These findings, reported in a 2024 Cancer Research article, suggest its potential as a targeted therapy for solid tumors. The compound's selectivity for tumor-associated isoforms over ubiquitous isoforms (e.g., CA-I and CA-II) minimizes off-target effects, a significant advantage in oncology drug development.

Further mechanistic studies have elucidated the compound's binding mode within the active site of carbonic anhydrases. X-ray crystallography data revealed that the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the 2,2-dimethylpropyl moiety contributes to hydrophobic interactions with adjacent residues. This structural insight, published in Bioorganic & Medicinal Chemistry Letters, provides a foundation for rational design of derivatives with enhanced potency and selectivity.

Beyond oncology, emerging research has identified potential applications of 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide in neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported its ability to cross the blood-brain barrier and modulate glutamate neurotransmission, suggesting neuroprotective properties. These findings open new avenues for investigating its role in conditions such as Alzheimer's disease and epilepsy.

Despite these promising developments, challenges remain in the clinical translation of 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide. Pharmacokinetic studies indicate moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, comprehensive toxicology assessments are underway to establish its safety profile. The compound's progress through preclinical development will be closely monitored by the pharmaceutical industry, with several companies reportedly expressing interest in licensing opportunities.

In conclusion, 1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonamide represents a multifaceted compound with therapeutic potential across multiple disease areas. Its unique chemical structure and selective biological activity make it a valuable scaffold for further medicinal chemistry optimization. Continued research efforts are expected to clarify its clinical viability and expand its applications in precision medicine.

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